molecular formula C12H19N5 B11737189 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11737189
M. Wt: 233.31 g/mol
InChI Key: ICGMEWDDNJRXEU-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, which are substituted with ethyl and methyl groups. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine can be achieved through a multi-step process involving the following key steps:

    Formation of 1-ethyl-1H-pyrazole-4-carbaldehyde: This intermediate can be synthesized by reacting ethyl hydrazine with an appropriate aldehyde under acidic conditions.

    Condensation Reaction: The 1-ethyl-1H-pyrazole-4-carbaldehyde is then condensed with 4-methyl-1H-pyrazole-3-amine in the presence of a suitable base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Functionalized pyrazole derivatives with various substituents.

Scientific Research Applications

1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazole-4-carbaldehyde: An intermediate in the synthesis of the target compound.

    4-methyl-1H-pyrazole-3-amine: Another intermediate used in the synthesis.

    1-ethyl-3-methyl-1H-pyrazole: A structurally similar compound with different substitution patterns.

Uniqueness

1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole rings can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-16-9-11(7-14-16)6-13-12-10(3)8-17(5-2)15-12/h7-9H,4-6H2,1-3H3,(H,13,15)

InChI Key

ICGMEWDDNJRXEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C=C2C)CC

Origin of Product

United States

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